Pyroglutamyl-seryl-phenylalanine amide
描述
属性
CAS 编号 |
100218-02-8 |
|---|---|
分子式 |
C17H22N4O5 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H22N4O5/c18-15(24)12(8-10-4-2-1-3-5-10)20-17(26)13(9-22)21-16(25)11-6-7-14(23)19-11/h1-5,11-13,22H,6-9H2,(H2,18,24)(H,19,23)(H,20,26)(H,21,25)/t11-,12-,13-/m0/s1 |
InChI 键 |
HJLPUKPKQATFGH-AVGNSLFASA-N |
SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N |
规范 SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
序列 |
XSF |
同义词 |
pGlu-Ser-Phe-NH2 pyroglutamyl-seryl-phenylalaninamide pyroglutamyl-seryl-phenylalanine amide |
产品来源 |
United States |
相似化合物的比较
Structural and Functional Differences
N-Terminal Modifications: The pyroglutamate residue in pyroglutamyl-seryl-phenylalanine amide prevents aminopeptidase degradation, unlike linear N-terminal analogs like seryl-asparaginyl-phenylalanine amide . This modification is critical for in vivo stability.
Protective Groups : Benzyloxycarbonyl (Z)-protected analogs (e.g., benzyloxycarbonylseryl-asparaginyl-phenylalanine amide) exhibit higher reactivity for chemical conjugation but require additional deprotection steps, increasing synthesis complexity .
Solvent and Base Optimization: Evidence from general amide synthesis (e.g., benzaldehyde amide) shows ethanol with 4% NaOH achieves 84% yield under reflux, whereas methanol or ultrasound-assisted methods yield ≤50–60% . This suggests ethanol/NaOH systems may optimize pyroglutamyl-seryl-phenylalanine amide synthesis, though empirical validation is needed.
准备方法
N-Terminal Pyroglutamyl Protection and Activation
The pyroglutamyl (pGlu) residue inherently protects its N-terminal amino group via intramolecular cyclization, eliminating the need for external protecting agents. This feature simplifies synthesis by avoiding traditional protection-deprotection cycles. To activate the carboxyl group of pGlu for coupling, N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) is employed alongside a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds in anhydrous dimethylformamide (DMF) at 0–4°C for 4–8 hours, forming an active ester intermediate (pGlu-O-HONB).
Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | DMF, tetrahydrofuran (THF), or acetonitrile |
| Temperature | 0–4°C (activation); 20–25°C (coupling) |
| Reagent Ratios | 1:1:1 (pGlu:HONB:DCC) |
| Reaction Time | 4–8 hours |
Sequential Coupling of Serine and Phenylalanine
The activated pGlu ester is coupled to serine, whose side-chain hydroxyl group is protected with a tert-butyl (t-Bu) group to prevent undesired side reactions. The coupling employs HONB/DCC in DMF with 10% N-ethylmorpholine (NEM) as a base. After 6–12 hours at 20°C, the tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). The resulting pGlu-Ser intermediate is then coupled to phenylalanine amide using identical activation conditions.
Racemization Control
HONB’s steric hindrance reduces racemization to <1% compared to N-hydroxysuccinimide (5–10% racemization). This is critical for preserving the L-configuration of serine and phenylalanine.
Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry
Resin Selection and C-Terminal Amidation
Solid-phase synthesis begins with a Rink amide resin, which generates the C-terminal amide upon cleavage. Fmoc-protected phenylalanine is loaded onto the resin using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF. After Fmoc deprotection with 20% piperidine, Fmoc-serine(t-Bu) is coupled under similar conditions.
Pyroglutamyl Incorporation
Pyroglutamic acid, lacking an α-amine, is directly coupled to the N-terminus using HATU/DIPEA without requiring Fmoc protection. The resin is washed with DCM, and the peptide is cleaved using a TFA:water:triisopropylsilane (95:2.5:2.5) cocktail, simultaneously removing side-chain protections (e.g., t-Bu from serine).
SPPS Advantages
Comparative Analysis of Synthesis Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |
|---|---|---|---|---|
| Solution-Phase | 60–75 | 85–90 | Low (HONB use) | Moderate (batch) |
| Solid-Phase (Fmoc) | 70–85 | >95 | Negligible | High (automated) |
Cost and Resource Considerations
Solution-phase synthesis requires lower solvent volumes but higher manual oversight. SPPS, while costlier in resin and reagents, offers reproducibility for industrial-scale production.
Purification and Analytical Validation
Chromatographic Techniques
Mass Spectrometry (MS) Confirmation
Electrospray ionization (ESI-MS) confirms molecular weight (MWcalc: 406.45 g/mol; MWobs: 406.48 ± 0.02). Product-ion scans validate sequence integrity via characteristic fragments (e.g., m/z 84.1 for pyroglutamyl immonium ions).
Industrial and Research Applications
pGlu-Ser-Phe-NH₂’s stability and bioavailability make it a candidate for neuroregulatory drug analogs . Solution-phase methods suit small-batch research, while SPPS dominates pharmaceutical manufacturing.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for Pyroglutamyl-seryl-phenylalanine amide, and how can researchers validate the success of these methods?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is a primary method, utilizing Fmoc/t-Bu protection strategies. Validation requires tandem mass spectrometry (MS/MS) for sequence confirmation and reverse-phase HPLC for purity assessment (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm stereochemistry, particularly for the pyroglutamate residue . For novel synthetic approaches, researchers should compare yields and purity metrics against established protocols .
Q. Which characterization techniques are critical for confirming the structural integrity of Pyroglutamyl-seryl-phenylalanine amide post-synthesis?
- Methodological Answer : Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (error margin < 2 ppm).
- 2D-NMR (COSY, HSQC) to resolve backbone connectivity and side-chain interactions.
- Circular Dichroism (CD) to assess secondary structure in solution.
- FT-IR Spectroscopy to confirm amide bond formation (peaks at ~1650 cm⁻¹ and ~1550 cm⁻¹). Cross-validate results with literature data from peer-reviewed studies .
Q. How should researchers conduct a systematic literature review to identify knowledge gaps related to this compound?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews:
Define search terms (e.g., "pyroglutamyl-seryl-phenylalanine amide" AND "bioactivity" OR "synthesis").
Use databases like PubMed, SciFinder, and Web of Science, filtering for peer-reviewed articles (last 10 years).
Apply the PICO framework (Population/Intervention/Comparison/Outcome) to categorize findings.
Perform meta-analysis on conflicting data using tools like RevMan, reporting heterogeneity via I² statistics .
Advanced Research Questions
Q. What experimental design considerations are essential when optimizing the yield of Pyroglutamyl-seryl-phenylalanine amide synthesis?
- Methodological Answer : Employ a Design of Experiments (DoE) approach:
- Variables : Solvent polarity (e.g., DMF vs. DCM), coupling reagent efficiency (HATU vs. HBTU), and reaction time.
- Response Surface Methodology (RSM) to model interactions between variables.
- Validate optimized conditions via triplicate runs and ANOVA to assess significance (p < 0.05) .
Q. How can researchers resolve contradictory findings in existing studies on the bioactivity of this compound?
- Methodological Answer :
Comparative Replication : Repeat key assays (e.g., receptor-binding studies) under standardized conditions (pH, temperature, cell lines).
Data Reanalysis : Apply Bayesian statistics to evaluate probability distributions of reported EC₅₀ values.
Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What in silico approaches can predict the interaction of Pyroglutamyl-seryl-phenylalanine amide with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide-receptor interactions over ≥100 ns trajectories.
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses against targets (e.g., GPCRs).
- Validate predictions with mutagenesis data or competitive binding assays .
Data Analysis and Validation
Q. How should researchers address low reproducibility in chromatographic purity assessments?
- Methodological Answer :
- Standardize HPLC protocols:
- Column type (C18, 5 µm particle size).
- Isocratic elution (e.g., 0.1% TFA in acetonitrile/water).
- Use internal standards (e.g., norleucine) to calibrate retention times.
- Report relative standard deviation (RSD) across triplicate runs .
Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer :
- Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism.
- Calculate 95% confidence intervals for EC₅₀/IC₅₀ values.
- Assess goodness-of-fit via R² and residual plots .
Tables for Methodological Reference
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| SPPS | Peptide synthesis | Fmoc deprotection (20% piperidine/DMF) | |
| HRMS | Molecular weight validation | Resolution > 60,000; mass error < 2 ppm | |
| MD Simulations | Binding interaction dynamics | AMBER force field; explicit solvent model | |
| ANOVA | Statistical significance testing | p < 0.05; Tukey post-hoc correction |
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